BMN-673 BMN-673 Talazoparib(cas 1207456-01-6) is a novel PARP1/2 inhibitor with IC50 of 0.58 nM(PARP1), highly sensitive to PTEN mutation. Talazoparib is an orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP) with potential antineoplastic activity. Talazoparib selectively binds to PARP and prevents PARP-mediated DNA repair of single strand DNA breaks via the base-excision repair pathway. This enhances the accumulation of DNA strand breaks, promotes genomic instability and eventually leads to apoptosis. Talazoparib has been proven to be highly active in mouse models of human cancer and also appears to be more selectively cytotoxic with a longer half-life and better bioavailability as compared to other compounds in development.
Brand Name: Vulcanchem
CAS No.: 1207456-01-6
VCID: VC0002092
InChI: InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1
SMILES: CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
Molecular Formula: C₁₉H₁₄F₂N₆O
Molecular Weight: 380.35

BMN-673

CAS No.: 1207456-01-6

Inhibitors

VCID: VC0002092

Molecular Formula: C₁₉H₁₄F₂N₆O

Molecular Weight: 380.35

Purity: > 98%

BMN-673 - 1207456-01-6

CAS No. 1207456-01-6
Product Name BMN-673
Molecular Formula C₁₉H₁₄F₂N₆O
Molecular Weight 380.35
IUPAC Name (11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one
Standard InChI InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1
Standard InChIKey IUEWAGVJRJORLA-UHFFFAOYSA-N
SMILES CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F
Appearance white solid powder
Description Talazoparib(cas 1207456-01-6) is a novel PARP1/2 inhibitor with IC50 of 0.58 nM(PARP1), highly sensitive to PTEN mutation. Talazoparib is an orally bioavailable inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase (PARP) with potential antineoplastic activity. Talazoparib selectively binds to PARP and prevents PARP-mediated DNA repair of single strand DNA breaks via the base-excision repair pathway. This enhances the accumulation of DNA strand breaks, promotes genomic instability and eventually leads to apoptosis. Talazoparib has been proven to be highly active in mouse models of human cancer and also appears to be more selectively cytotoxic with a longer half-life and better bioavailability as compared to other compounds in development.
Purity > 98%
Synonyms Talazoparib; BMN-673
Reference 1: Belz JE, Kumar R, Baldwin P, Ojo NC, Leal AS, Royce DB, Zhang D, van de Ven
AL, Liby KT, Sridhar S. Sustained Release Talazoparib Implants for Localized
Treatment of BRCA1-deficient Breast Cancer. Theranostics. 2017 Sep
26;7(17):4340-4349. doi: 10.7150/thno.18563. eCollection 2017. PubMed PMID:
29158830; PubMed Central PMCID: PMC5695017.


2: de Bono J, Ramanathan RK, Mina L, Chugh R, Glaspy J, Rafii S, Kaye S, Sachdev
J, Heymach J, Smith DC, Henshaw JW, Herriott A, Patterson M, Curtin NJ, Byers LA,
Wainberg ZA. Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor
Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected
Sporadic Cancers. Cancer Discov. 2017 Jun;7(6):620-629. doi:
10.1158/2159-8290.CD-16-1250. Epub 2017 Feb 27. PubMed PMID: 28242752.


3: Wang B, Chu D, Feng Y, Shen Y, Aoyagi-Scharber M, Post LE. Discovery and
Characterization of
(8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-te
trahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel,
Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor,
as an Anticancer Agent. J Med Chem. 2016 Jan 14;59(1):335-57. doi:
10.1021/acs.jmedchem.5b01498. Epub 2015 Dec 23. PubMed PMID: 26652717.


4: Herriott A, Tudhope SJ, Junge G, Rodrigues N, Patterson MJ, Woodhouse L, Lunec
J, Hunter JE, Mulligan EA, Cole M, Allinson LM, Wallis JP, Marshall S, Wang E,
Curtin NJ, Willmore E. PARP1 expression, activity and ex vivo sensitivity to the
PARP inhibitor, talazoparib (BMN 673), in chronic lymphocytic leukaemia.
Oncotarget. 2015 Dec 22;6(41):43978-91. doi: 10.18632/oncotarget.6287. PubMed
PMID: 26539646; PubMed Central PMCID: PMC4791280.


5: Smith MA, Reynolds CP, Kang MH, Kolb EA, Gorlick R, Carol H, Lock RB, Keir ST,
Maris JM, Billups CA, Lyalin D, Kurmasheva RT, Houghton PJ. Synergistic activity
of PARP inhibition by talazoparib (BMN 673) with temozolomide in pediatric cancer
models in the pediatric preclinical testing program. Clin Cancer Res. 2015 Feb
15;21(4):819-32. doi: 10.1158/1078-0432.CCR-14-2572. Epub 2014 Dec 10. Erratum
in: Clin Cancer Res. 2017 Feb 15;23 (4):1118-1119. PubMed PMID: 25500058; PubMed
Central PMCID: PMC4587665.
PubChem Compound 135565082
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator